Cas no 126799-82-4 (1-(azidomethyl)-3-methylbenzene)
1-(azidomethyl)-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-(azidomethyl)-3-methyl-
- 1-(Azidomethyl)-3-methylbenzene
- 3-methylbenzyl azide
- m-methylbenzyl azide
- Methylbenzylazide
- 3-METHYLBENZYLAZIDE
- 3-Methylbenzylazide 98%
- FT-0690946
- Benzene, 1-(azidomethyl)-3-methyl-
- 3-(Azidomethyl)toluene
- DTXSID20371623
- 126799-82-4
- Q27452738
- 1-(azidomethyl)-3-methyl-benzene
- SCHEMBL14648573
- AKOS009158237
- BFA79982
- 3-methyl benzyl azide
- A805604
- MFCD01320905
- LS-10659
- EN300-271001
- 3-methylbenzylazide, AldrichCPR
- SY319023
- FCVHHYNXTVRWJE-UHFFFAOYSA-N
- 1-(azidomethyl)-3-methylbenzene
-
- MDL: MFCD01320905
- Inchi: 1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3
- InChI Key: FCVHHYNXTVRWJE-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=C(C)C=1)=[N+]=[N-]
Computed Properties
- Exact Mass: 147.08000
- Monoisotopic Mass: 147.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 14.4A^2
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: 63-65°C 0,1mm
- Flash Point: °C
- PSA: 49.75000
- LogP: 2.25806
- Vapor Pressure: Not available
1-(azidomethyl)-3-methylbenzene Security Information
- Signal Word:warning
- Hazard Statement: Toxic/Corrosive
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN 1993
- Hazard Category Code: 2-11
- Safety Instruction: S15; S17; S33
-
Hazardous Material Identification:
- Risk Phrases:R2
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(azidomethyl)-3-methylbenzene Customs Data
- HS CODE:2929909090
- Customs Data:
China Customs Code:
2929909090Overview:
2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(azidomethyl)-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B407965-10mg |
1-(azidomethyl)-3-methylbenzene |
126799-82-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B407965-50mg |
1-(azidomethyl)-3-methylbenzene |
126799-82-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B407965-100mg |
1-(azidomethyl)-3-methylbenzene |
126799-82-4 | 100mg |
$ 210.00 | 2022-06-07 | ||
| abcr | AB143411-1 g |
3-Methylbenzylazide, 98%; . |
126799-82-4 | 98% | 1 g |
€108.90 | 2023-07-20 | |
| abcr | AB143411-2 g |
3-Methylbenzylazide, 98%; . |
126799-82-4 | 98% | 2 g |
€128.10 | 2023-07-20 | |
| abcr | AB143411-5 g |
3-Methylbenzylazide, 98%; . |
126799-82-4 | 98% | 5 g |
€221.50 | 2023-07-20 | |
| Enamine | EN300-271001-1g |
1-(azidomethyl)-3-methylbenzene |
126799-82-4 | 95% | 1g |
$126.0 | 2023-09-11 | |
| Enamine | EN300-271001-5g |
1-(azidomethyl)-3-methylbenzene |
126799-82-4 | 95% | 5g |
$472.0 | 2023-09-11 | |
| Enamine | EN300-271001-10g |
1-(azidomethyl)-3-methylbenzene |
126799-82-4 | 95% | 10g |
$934.0 | 2023-09-11 | |
| eNovation Chemicals LLC | Y1260228-250mg |
Benzene, 1-(azidomethyl)-3-methyl- |
126799-82-4 | 98% | 250mg |
$265 | 2024-06-08 |
1-(azidomethyl)-3-methylbenzene Related Literature
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Gajanan M. Pawar,Bhasker Bantu,Jochen Weckesser,Siegfried Blechert,Klaus Wurst,Michael R. Buchmeiser polymerization-derived polymer-bound Cu-catalysts for click-chemistry and hydrosilylation reactions under micellar conditions. Gajanan M. Pawar Bhasker Bantu Jochen Weckesser Siegfried Blechert Klaus Wurst Michael R. Buchmeiser Dalton Trans. 2009 9043
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Octav Caldararu,Rohit Kumar,Esko Oksanen,Derek T. Logan,Ulf Ryde Phys. Chem. Chem. Phys. 2019 21 18149
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3. Tao-Phos-controlled desymmetrization of succinimide-based bisalkynes via asymmetric copper-catalyzed Huisgen alkyne–azide click cycloaddition: substrate scope and mechanismMu-Yi Chen,Tao Song,Zhan-Jiang Zheng,Zheng Xu,Yu-Ming Cui,Li-Wen Xu RSC Adv. 2016 6 58698
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Shanshan Y. C. Bradford,Léa El Khoury,Yunhui Ge,Meghan Osato,David L. Mobley,Marcus Fischer Chem. Sci. 2021 12 11275
-
Mateo Alajarin,Baltasar Bonillo,Maria-Mar Ortin,Raul-Angel Orenes,Angel Vidal Org. Biomol. Chem. 2011 9 6741
Additional information on 1-(azidomethyl)-3-methylbenzene
Chemical Profile of 1-(azidomethyl)-3-methylbenzene (CAS No. 126799-82-4)
1-(azidomethyl)-3-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 126799-82-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and synthetic chemistry. This compound, featuring a benzene ring substituted with an azidomethyl group at the 1-position and a methyl group at the 3-position, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 1-(azidomethyl)-3-methylbenzene positions it as a versatile building block for the development of pharmacologically relevant compounds. The presence of an azidomethyl group (–N₃–CH₂–) introduces reactivity that can be exploited in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the benzene core. This feature is particularly useful in medicinal chemistry, where such intermediates are often employed to construct more complex drug candidates.
Recent advancements in synthetic methodologies have highlighted the utility of 1-(azidomethyl)-3-methylbenzene in constructing heterocyclic frameworks, which are prevalent in many modern therapeutic agents. For instance, studies have demonstrated its role in the preparation of pyrazole derivatives, where the azidomethyl group can undergo cycloaddition reactions with terminal alkynes to form five-membered rings. These pyrazole scaffolds are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
In addition to its role in heterocycle formation, 1-(azidomethyl)-3-methylbenzene has been explored as a precursor in the synthesis of biaryl compounds. The methyl and azidomethyl substituents provide distinct handles for further functionalization, allowing chemists to tailor the molecular architecture according to specific pharmacological requirements. Such biaryl structures are integral to many drugs on the market, including those targeting central nervous system disorders and cardiovascular diseases.
The reactivity of the azidomethyl group also makes 1-(azidomethyl)-3-methylbenzene a candidate for click chemistry applications. Azides are well-known for their ability to participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a powerful tool for constructing complex molecules rapidly and efficiently. By incorporating an alkyne moiety into subsequent synthetic steps, researchers can generate polycyclic structures with high precision, which is crucial for optimizing drug-like properties such as solubility and bioavailability.
From a computational chemistry perspective, 1-(azidomethyl)-3-methylbenzene has been studied to understand its electronic properties and potential interactions with biological targets. Molecular modeling studies suggest that this compound can engage in π-stacking interactions with aromatic residues in proteins, making it a promising candidate for developing kinase inhibitors. Kinases are enzymes implicated in numerous diseases, including cancer and autoimmune disorders, and inhibition of their activity is a major focus of drug discovery efforts.
The synthesis of 1-(azidomethyl)-3-methylbenzene itself presents an interesting challenge due to the need to introduce specific functional groups onto the benzene ring while maintaining regioselectivity. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions or metal-halogen exchange strategies to achieve this goal. These methods allow for high yields and minimal byproduct formation, which is essential for large-scale production and industrial applications.
Future research directions may explore the use of 1-(azidomethyl)-3-methylbenzene in green chemistry initiatives, where sustainable synthetic routes are prioritized to minimize environmental impact. For example, solvent-free reactions or catalytic systems that reduce metal usage could enhance the sustainability profile of this compound. Such efforts align with global trends toward more eco-friendly chemical processes.
In conclusion, 1-(azidomethyl)-3-methylbenzene (CAS No. 126799-82-4) represents a significant asset in synthetic chemistry due to its structural versatility and reactivity. Its applications span from pharmaceutical intermediates to materials science precursors, underscoring its broad utility across multiple disciplines. As research continues to uncover new synthetic possibilities and biological functions, this compound is likely to remain a cornerstone in molecular construction efforts.
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